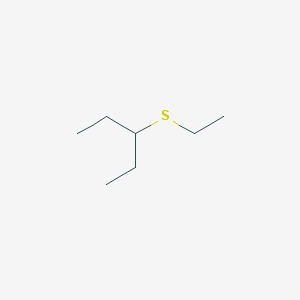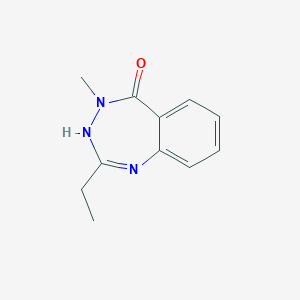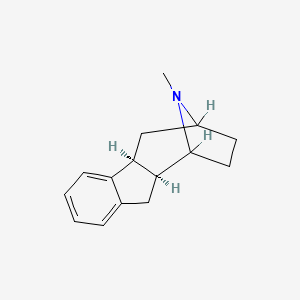
Benz(a)azulen-6,9-imine, 4b,5,6,7,8,9,9a-octahydro-11-methyl-, (4bR-(4b-alpha,6-beta,9-beta,9a-alpha))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benz(a)azulen-6,9-imine, 4b,5,6,7,8,9,9a-octahydro-11-methyl-, (4bR-(4b-alpha,6-beta,9-beta,9a-alpha))- is a complex organic compound with a unique structure that includes multiple fused rings and a methyl group This compound is part of the azulene family, known for their distinctive blue color and aromatic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)azulen-6,9-imine involves multiple steps, starting from simpler organic molecules. One common route includes the cyclization of a precursor molecule under acidic or basic conditions, followed by the introduction of the imine group through a condensation reaction with an amine. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: Benz(a)azulen-6,9-imine can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imine group to an amine.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic ring are replaced by other groups.
**Common
Properties
CAS No. |
57458-46-5 |
|---|---|
Molecular Formula |
C15H19N |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
(2S,10S)-15-methyl-15-azatetracyclo[10.2.1.02,10.04,9]pentadeca-4,6,8-triene |
InChI |
InChI=1S/C15H19N/c1-16-11-6-7-15(16)14-8-10-4-2-3-5-12(10)13(14)9-11/h2-5,11,13-15H,6-9H2,1H3/t11?,13-,14+,15?/m1/s1 |
InChI Key |
DQOCUOSYTMEEEY-YTELLUSKSA-N |
Isomeric SMILES |
CN1C2CCC1[C@H]3CC4=CC=CC=C4[C@H]3C2 |
Canonical SMILES |
CN1C2CCC1C3CC4=CC=CC=C4C3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


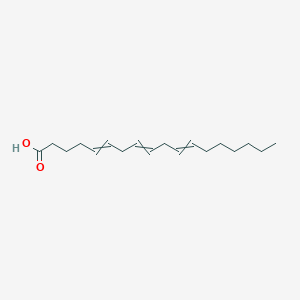
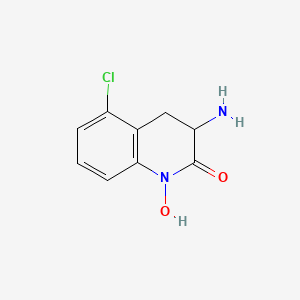
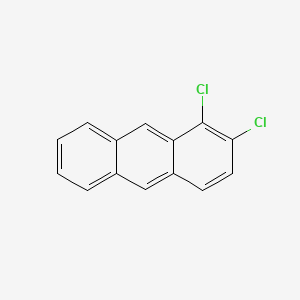
![5-[4-(2-Phenylethenyl)phenyl]-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B14622078.png)
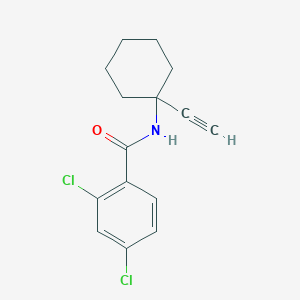
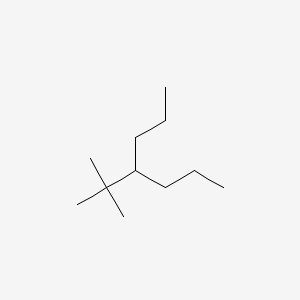

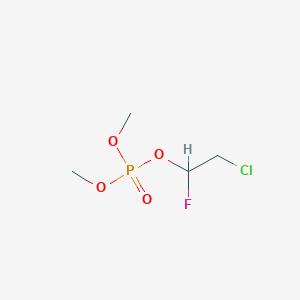
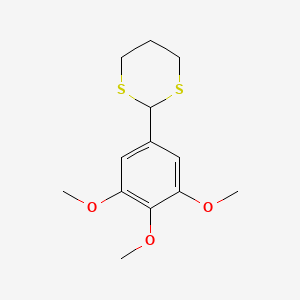
![2,5-Piperazinedione, 3-[(1S)-1-methylpropyl]-, (3S)-](/img/structure/B14622120.png)
![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,2-dimethyl-](/img/structure/B14622121.png)
